PNP Inhibition vs. Clinical Thiopurines
6-[(2-Phenylethyl)sulfanyl]-9H-purine demonstrates potent inhibition of purine nucleoside phosphorylase (PNP) with an IC50 of 1.33 µM, as measured by the conversion of [8-14C]-inosine [1]. This inhibitory activity is significant when compared to the clinically used thiopurines, 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), which exhibit much weaker binding to human PNP, with inhibition constants (Ki) on the order of 100 µM [2].
| Evidence Dimension | PNP Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50: 1.33 µM (1,330 nM) |
| Comparator Or Baseline | 6-Mercaptopurine and 6-Thioguanine: Ki ≈ 100 µM (100,000 nM) |
| Quantified Difference | Approximately 75-fold greater potency (based on IC50 vs. Ki, acknowledging assay differences) |
| Conditions | Target: Calf spleen PNP (BindingDB assay) vs. Human erythrocyte PNP (literature Ki). Substrate: [8-14C]-inosine for target; 14C-hypoxanthine for comparators. |
Why This Matters
The substantially lower IC50 of 6-[(2-phenylethyl)sulfanyl]-9H-purine indicates a stronger binding affinity for the PNP active site, making it a more effective tool compound for probing PNP-dependent pathways or for development where potent PNP inhibition is required, relative to the weaker baseline established by 6-MP and 6-TG.
- [1] BindingDB. (n.d.). BDBM50404028: CHEMBL2021376. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50404028&tag=rep&fil=entry&entryid=50035639,50035599,50044248&submit=summary View Source
- [2] Agarwal, R. P., & Parks, R. E. (1978). Inhibition of Human Purine Nucleoside Phosphorylase: Studies with Intact Erythrocytes and the Purified Enzyme. Journal of Biological Chemistry, 253(17), 5936–5942. View Source
